molecular formula C12H17F2N5 B11740233 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11740233
M. Wt: 269.29 g/mol
InChI Key: ICCXURHGKYZARD-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound featuring two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the difluoromethyl and ethyl groups. The final step involves the coupling of these two pyrazole derivatives under specific reaction conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole rings.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction could result in the removal of certain functional groups.

Scientific Research Applications

Chemistry

In chemistry, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine
  • {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine lies in its specific substitution pattern and the presence of the difluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H17F2N5/c1-3-18-11(9(2)6-17-18)8-15-7-10-4-5-16-19(10)12(13)14/h4-6,12,15H,3,7-8H2,1-2H3

InChI Key

ICCXURHGKYZARD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2=CC=NN2C(F)F

Origin of Product

United States

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